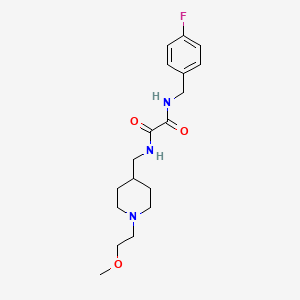

N1-(4-fluorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O3/c1-25-11-10-22-8-6-15(7-9-22)13-21-18(24)17(23)20-12-14-2-4-16(19)5-3-14/h2-5,15H,6-13H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNTVBCNCTVBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzyl intermediate. This can be achieved through the nucleophilic substitution reaction of 4-fluorobenzyl chloride with a suitable nucleophile.

Preparation of the Piperidinylmethyl Intermediate: The next step involves the synthesis of the piperidinylmethyl intermediate. This can be done by reacting piperidine with 2-methoxyethyl chloride under basic conditions to form the desired intermediate.

Coupling Reaction: The final step involves the coupling of the two intermediates through an oxalamide linkage. This can be achieved by reacting the fluorobenzyl intermediate with the piperidinylmethyl intermediate in the presence of an appropriate coupling reagent, such as oxalyl chloride, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

Biological Research: It is used in studies to understand its effects on cellular processes and pathways.

Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Antiviral Oxalamides Targeting HIV Entry

Compounds in and feature N1-(4-chlorophenyl) and N2-(thiazolyl-piperidinyl) substituents. For example:

- N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCOOH (9) : Exhibits anti-HIV activity with LC-MS (APCI+) m/z 437.30 (M+H+) and 95% HPLC purity .

- N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.HCOOH (14) : LC-MS (APCI+) m/z 409.28 (M+H+), 93.2% purity .

Key Differences :

- The methoxyethyl-piperidine group replaces hydroxyethyl-thiazole moieties, which may reduce oxidative metabolism (common with hydroxyl groups) and enhance plasma stability .

Flavoring Oxalamides

and highlight N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336), a potent umami agonist with a NOEL of 100 mg/kg/day in rats .

Key Differences :

- S336 contains a pyridin-2-yl-ethyl group, which facilitates interaction with taste receptors. The target compound’s piperidine-methoxyethyl group lacks aromaticity, suggesting divergent applications (therapeutic vs. flavoring).

- The 4-fluorobenzyl group in the target compound may reduce metabolic oxidation compared to S336’s dimethoxybenzyl group, which is prone to demethylation .

Antimicrobial Oxalamides

describes GMC-4 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide) , a cyclic imide derivative with antimicrobial activity .

Key Differences :

- The 4-fluorophenyl group in both compounds suggests shared advantages in electronegativity and membrane penetration.

Substituted Piperidine Analogs

includes N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-4-yl)methyl)oxalamide.2HCl (11) , a single stereoisomer with LC-MS m/z 437.21 (M+H+) and 95% HPLC purity .

Physicochemical and Pharmacokinetic Comparison

Research Implications and Gaps

- The target compound’s methoxyethyl-piperidine group is structurally unique among evidence-derived oxalamides, warranting further studies on its binding to viral or cellular targets.

- No direct data on its antiviral or antimicrobial efficacy exists in the provided evidence; however, fluorinated analogs in and (e.g., BNM-III-170) show promise in bioactivity .

- Comparative toxicological studies with S336 (NOEL 100 mg/kg/day) suggest the target compound may require dose optimization if repurposed for flavoring .

Biological Activity

N1-(4-fluorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound is characterized by the following structural features:

- Piperidine ring : Provides rigidity and influences receptor interactions.

- Fluorobenzyl group : Enhances lipophilicity and receptor binding.

- Methoxyethyl group : Contributes to the overall stability and solubility of the compound.

- Oxalamide linkage : Imparts stability and specificity in molecular interactions.

This compound is believed to act primarily through interactions with G-protein coupled receptors (GPCRs) and ion channels, although the exact molecular targets are still under investigation. The compound may function as an agonist or antagonist, modulating receptor activity and influencing various biological pathways.

Biological Activities

Research indicates that this compound exhibits diverse biological activities, including:

- Antimelanogenic Effects : Preliminary studies suggest that derivatives of this compound can inhibit tyrosinase activity, a key enzyme in melanin production, thereby demonstrating potential as a skin-whitening agent. For instance, related compounds have shown IC50 values significantly lower than that of kojic acid, a known reference for antimelanogenic activity .

- Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives do not exhibit cytotoxic effects on B16F10 melanoma cells while effectively inhibiting melanin production. This suggests a favorable therapeutic profile for cosmetic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

-

Inhibitory Effects on Tyrosinase :

Compound IC50 (μM) Remarks Compound 26 0.18 Most potent inhibitor Kojic Acid 17.76 Reference compound Compound 9 40.43 Least effective -

Docking Studies :

- Molecular docking analyses have been performed to elucidate the binding modes of these compounds within the active site of tyrosinase. The results indicate that the fluorobenzyl moiety plays a crucial role in enhancing binding affinity due to hydrophobic interactions and hydrogen bonding capabilities .

-

Synthetic Pathways :

- The synthesis of this compound typically involves multiple steps including the preparation of piperidine intermediates and coupling reactions with oxalyl chloride. These methods are optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(4-fluorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves sequential steps:

- Step 1 : Preparation of the 1-(2-methoxyethyl)piperidin-4-ylmethyl intermediate via alkylation of piperidine with 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C) .

- Step 2 : Oxalamide formation using oxalyl chloride or activated esters (e.g., EDCI/HOBt) to couple the fluorobenzyl amine and piperidinylmethyl intermediate. Reaction conditions (0–5°C, anhydrous DMF) minimize side reactions like hydrolysis .

- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization improves purity (>95%). Yield optimization requires stoichiometric control and inert atmospheres .

Q. Which spectroscopic and computational methods are critical for characterizing this compound’s structure and conformation?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm, piperidine methylene at δ 2.5–3.0 ppm) .

- LC-MS (APCI+) : Confirms molecular weight (e.g., m/z ~434.2 [M+H]+) and detects impurities .

- Computational Modeling : Density Functional Theory (DFT) predicts 3D conformation and electrostatic potential, aiding in docking studies with biological targets like GPCRs .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition, IC₅₀ determination) using purified enzymes .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (1–100 µM) .

- Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors, comparing affinity (Ki) to reference compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency against neurological targets?

- Methodological Answer :

- Functional Group Variations : Replace the 4-fluorobenzyl with 4-Cl or 4-CF₃ analogs to assess halogen effects on receptor binding .

- Piperidine Modifications : Introduce sp³-hybridized substituents (e.g., 3-methylpiperidine) to evaluate steric effects on blood-brain barrier penetration .

- Pharmacophore Mapping : Overlay active analogs using Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., oxalamide carbonyl interactions) .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperidine N-dealkylation). Introduce deuterium at labile positions to prolong half-life .

- Bioavailability Enhancement : Formulate as nanocrystals or liposomal suspensions to improve aqueous solubility (>50 µg/mL) .

- In Vivo Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) with pharmacokinetic profiling (Cmax, AUC) to correlate exposure and efficacy .

Q. How can computational methods predict off-target interactions and toxicity risks?

- Methodological Answer :

- Molecular Dynamics Simulations : Simulate binding to hERG channels (30 ns trajectories) to assess cardiac toxicity risks .

- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify unintended kinase or protease interactions .

- ADMET Prediction : SwissADME and ProTox-II tools evaluate CYP inhibition, Ames test mutagenicity, and LD₅₀ .

Key Notes

- Contradictory Data Analysis : Discrepancies between enzyme inhibition (low nM) and cell-based IC₅₀ (µM) may stem from poor membrane permeability. Use parallel artificial membrane permeability assays (PAMPA) to validate .

- Advanced Characterization : Cryo-EM or X-ray crystallography of target-bound complexes (e.g., COX-2) can resolve binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.